REACTION_CXSMILES
|
[CH3:1][C:2]([C:7]1[NH:8][C:9]2[C:14]([CH:15]=1)=[CH:13][C:12]([N+:16]([O-:18])=[O:17])=[CH:11][CH:10]=2)([CH3:6])[C:3](O)=[O:4].C(Cl)CCl.C1C=CC2N(O)N=[N:29]C=2C=1.[Cl-].[NH4+]>C(#N)C.CCN(CC)CC.O>[CH3:1][C:2]([C:7]1[NH:8][C:9]2[C:14]([CH:15]=1)=[CH:13][C:12]([N+:16]([O-:18])=[O:17])=[CH:11][CH:10]=2)([CH3:6])[C:3]([NH2:29])=[O:4] |f:3.4|
|
Name
|
|
Quantity
|
4.12 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)(C)C=1NC2=CC=C(C=C2C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
C(CCl)Cl
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
1.34 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
6.9 mL
|
Type
|
catalyst
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethylacetate
|
Type
|
WASH
|
Details
|
Combined organic phases were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)N)(C)C=1NC2=CC=C(C=C2C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.3 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 86956.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |